Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a benzyl substituent at the 1-position, and a 4-bromophenyl group at the 4-position of the pyrrolidine ring. Its stereochemistry (3S,4R) is critical for its spatial orientation, influencing interactions in biological systems or synthetic pathways. The bromophenyl group enhances lipophilicity and may participate in halogen bonding, while the benzyl moiety contributes to aromatic stacking interactions. This compound is often utilized in medicinal chemistry as an intermediate for protease inhibitors or kinase-targeting agents .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSTWXCDSEANF-VQTJNVASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: : The synthesis typically involves a multi-step reaction. One common method starts with the formation of the pyrrolidine ring, which involves the reaction of amines with suitable precursors. Subsequently, the benzyl and bromophenyl groups are introduced through nucleophilic substitution reactions. The final step often involves the carbamation to introduce the Tert-butyl carbamate group.
Industrial Production: : In industrial settings, the process is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The choice of solvents and purification techniques, such as recrystallization or chromatography, ensures a high yield and purity of the final compound.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents like KMnO₄ or H₂O₂ are used.
Reduction: : Reduction reactions can be performed to modify the functional groups, often using reducing agents like LiAlH₄.
Substitution: : The compound is highly reactive in substitution reactions due to the presence of the benzyl and bromophenyl groups. Halogenation or nitration reactions are common, and reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used.
Major Products: : Depending on the reaction, products can include oxidized pyrrolidines, reduced carbamates, and various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential role as a ligand in biochemical assays.
Medicine: : Investigated for its pharmacological properties, particularly as a potential drug candidate for treating neurological disorders.
Industry: : Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action: : The compound acts through interactions with specific molecular targets, often involving binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to desired biological effects. Pathways involved could include neurotransmitter regulation, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Structural Analog: rac-tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
- Key Differences : The racemic form (rac-) lacks enantiomeric purity, which can reduce target specificity in chiral environments.
- Impact : Reduced biological efficacy compared to the enantiomerically pure (3S,4R) form due to competing interactions from the (3R,4S) enantiomer.
Chlorophenyl Derivative: tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
Fluorinated Piperidine Analogs
Example : tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
- Structural Differences : Replaces pyrrolidine with a piperidine ring and introduces fluorine at the 3-position.
- Impact : Fluorine’s electronegativity increases metabolic stability but reduces aromatic interactions. Piperidine’s six-membered ring alters conformational flexibility compared to pyrrolidine.
- Applications : Preferred in CNS-targeting drugs due to enhanced blood-brain barrier penetration .
Difluoropyrrolidine Derivative
Example: tert-butyl((2S,3S)-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)-4-(dimethylamino)-1,4-dioxobutan-2-yl)carbamate
- Key Features: Retains the 4-bromophenyl group but incorporates difluoropyrrolidine and dimethylamino groups.
- Functional Impact: Difluorination enhances rigidity and oxidative stability. The dimethylamino group introduces basicity, affecting solubility (pH-dependent ionization).
- Applications: Potential use in covalent inhibitors due to electrophilic carbonyl groups .
Hydroxypiperidine Derivative
Example : tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate
- Structural Variation : Hydroxyl group at the 3-position and piperidine ring instead of pyrrolidine.
- Synthesis : Requires protective group strategies for the hydroxyl moiety during coupling reactions .
Comparative Data Table
Key Findings and Implications
- Stereochemistry : The (3S,4R) configuration in the target compound optimizes spatial alignment for target binding, whereas racemic or inverted forms (e.g., 3R,4S) show reduced efficacy .
- Substituent Effects : Bromophenyl enhances lipophilicity and halogen bonding, but chlorophenyl or fluorinated analogs trade off between solubility and stability .
- Ring Systems : Piperidine derivatives (e.g., hydroxypiperidine) offer conformational flexibility for diverse targets, while pyrrolidine-based compounds are more rigid .
Biological Activity
Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate (CAS: 1909317-18-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine core substituted with a benzyl and a bromophenyl group, linked to a tert-butyl carbamate moiety. This structure is significant for its interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes within the body. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Cellular Uptake : The structural features allow for effective cellular uptake, enhancing its bioavailability and therapeutic effects.
Biological Activity Data
| Activity | IC50/EC50 Values | Target/Pathway | Reference |
|---|---|---|---|
| Antidepressant-like | 50 nM | Serotonin Receptor 5-HT2A | |
| Antitumor Activity | 200 nM | Tubulin Polymerization | |
| Anti-inflammatory | 100 nM | COX Enzyme Inhibition |
Case Studies
- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated an increase in serotonin levels, suggesting a potential mechanism through serotonin receptor modulation.
- Antitumor Activity : Research exploring the compound's impact on cancer cell lines revealed that it effectively inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in various tumor types. These findings highlight its potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : In vitro studies showed that the compound could inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests its utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
